UV Absorption: 5-Amino-2-(p-tolyl)-2H-benzotriazole as a Type II UV Absorber vs. Commercial Type I Standard Seesorb 708
Type II benzotriazole UV absorbers, a structural class encompassing the 2-aryl-2H-benzotriazole framework with appropriate substitution patterns, exhibit molar extinction coefficients that are 1.55–1.68 times higher than those of commercial Type I UV absorbers such as Seesorb 708, a 2-(2′-hydroxyphenyl)benzotriazole derivative [1]. This 55–68% enhancement in molar absorptivity translates directly to more efficient UV screening per unit mass of additive. The p-tolyl and amino substituents contribute to the electronic configuration that defines this Type II absorption profile.
| Evidence Dimension | Molar extinction coefficient (relative ratio) |
|---|---|
| Target Compound Data | Type II benzotriazole class: 1.55–1.68 × ε (Seesorb 708) |
| Comparator Or Baseline | Seesorb 708 (Type I 2-(2-hydroxyphenyl)benzotriazole UV absorber) |
| Quantified Difference | 1.55–1.68 fold enhancement |
| Conditions | UV-visible spectrophotometry in solution; specific solvent and wavelength not detailed in abstract |
Why This Matters
This class-level data provides a performance benchmark: if a procurement specification prioritizes UV absorptivity, a Type II benzotriazole scaffold offers a measurable advantage over the more common Type I alternatives.
- [1] Xu B, Qi G. Synthesis of Type II UV Absorbers of Benzotriazol Structure. Journal of East China University of Science and Technology. 1997;(3):321-326. View Source
